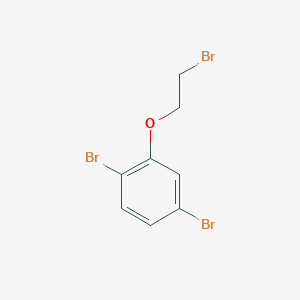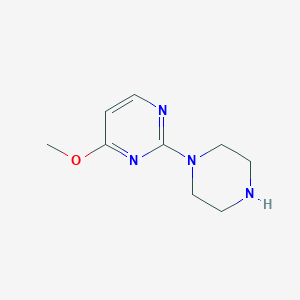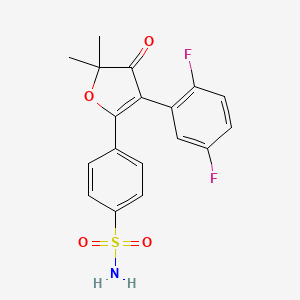
8-メチル-5-(トリフルオロメチル)キノリン
概要
説明
8-Methyl-5-(trifluoromethyl)quinoline is a fluorinated quinoline derivative Quinolines are heterocyclic aromatic organic compounds with a structure that includes a benzene ring fused to a pyridine ring The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and imparts unique chemical properties
科学的研究の応用
8-Methyl-5-(trifluoromethyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential as an enzyme inhibitor and its antibacterial properties.
Industry: It is used in the production of liquid crystals and cyanine dyes.
作用機序
Target of Action
Quinoline compounds are known to have a wide range of biological activities and can interact with various biological targets .
Mode of Action
Quinoline compounds, in general, are known to interact with their targets in a variety of ways, depending on the specific structure of the compound and the nature of the target .
Biochemical Pathways
Quinoline compounds are known to be involved in a variety of biochemical processes .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Quinoline compounds are known to have a wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer activities .
Action Environment
Environmental factors such as ph, temperature, and the presence of other substances can significantly impact the action of a compound .
生化学分析
Biochemical Properties
8-Methyl-5-(trifluoromethyl)quinoline plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to the inhibition of their activity, affecting the metabolic pathways in which these enzymes are involved. Additionally, 8-Methyl-5-(trifluoromethyl)quinoline has been found to bind to certain proteins, altering their conformation and function .
Cellular Effects
The effects of 8-Methyl-5-(trifluoromethyl)quinoline on cellular processes are diverse and significant. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and differentiation . Furthermore, 8-Methyl-5-(trifluoromethyl)quinoline can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of various genes . These alterations in gene expression can subsequently impact cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of 8-Methyl-5-(trifluoromethyl)quinoline involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, including enzymes and proteins. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of their substrates . Additionally, 8-Methyl-5-(trifluoromethyl)quinoline can activate or inhibit other enzymes by altering their conformation and catalytic activity . These interactions can lead to changes in gene expression, as the compound can modulate the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Methyl-5-(trifluoromethyl)quinoline can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of 8-Methyl-5-(trifluoromethyl)quinoline on cellular function have been studied in both in vitro and in vivo settings. In vitro studies have shown that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism . In vivo studies have demonstrated that the compound can have lasting effects on tissue function and overall organismal health .
Dosage Effects in Animal Models
The effects of 8-Methyl-5-(trifluoromethyl)quinoline vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity . At higher doses, 8-Methyl-5-(trifluoromethyl)quinoline can induce toxic effects, including liver damage and alterations in metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular and tissue function becomes more pronounced at specific dosage levels .
Metabolic Pathways
8-Methyl-5-(trifluoromethyl)quinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with other molecules . These metabolic reactions can lead to the formation of metabolites with different biochemical properties and activities . The effects of 8-Methyl-5-(trifluoromethyl)quinoline on metabolic flux and metabolite levels have been studied, revealing its potential to alter the balance of metabolic pathways in cells .
Transport and Distribution
The transport and distribution of 8-Methyl-5-(trifluoromethyl)quinoline within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, 8-Methyl-5-(trifluoromethyl)quinoline can bind to specific proteins that facilitate its transport to different cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of 8-Methyl-5-(trifluoromethyl)quinoline is an important factor in determining its biochemical activity. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization of 8-Methyl-5-(trifluoromethyl)quinoline within these compartments can affect its interactions with biomolecules and its overall function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-5-(trifluoromethyl)quinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2,3,5-trifluoro-4-trifluoromethylacetanilide with suitable reagents can yield the desired quinoline derivative . Another method involves the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines .
Industrial Production Methods
Industrial production of 8-Methyl-5-(trifluoromethyl)quinoline typically involves large-scale cyclization reactions under controlled conditions. The use of organometallic compounds and cross-coupling reactions are also common in industrial settings to achieve high yields and purity .
化学反応の分析
Types of Reactions
8-Methyl-5-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinolines.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and substituted quinolines with various functional groups .
類似化合物との比較
Similar Compounds
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
Uniqueness
8-Methyl-5-(trifluoromethyl)quinoline is unique due to the presence of the trifluoromethyl group, which imparts enhanced biological activity and unique chemical properties. This makes it a valuable compound for various applications in medicinal chemistry and materials science .
特性
IUPAC Name |
8-methyl-5-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N/c1-7-4-5-9(11(12,13)14)8-3-2-6-15-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMJNBHDCKQLKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(F)(F)F)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470122 | |
| Record name | 8-methyl-5-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868668-58-0 | |
| Record name | 8-methyl-5-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1354208.png)







![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1354229.png)




![6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine](/img/structure/B1354239.png)
